N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c1-8-5-9(2)13(10(3)6-8)17-12(23)7-25-16-20-19-15-18-14(24)11(4)21-22(15)16/h5-6H,7H2,1-4H3,(H,17,23)(H,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRALICQUNZIAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include mesitylene, thioacetic acid, and various catalysts to facilitate the formation of the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the mesityl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituent patterns, and bioactivity. Below is a detailed comparison:
Triazole/Thiazolo-Triazole Derivatives
Example Compound : 2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b]-2-aryloxymethyl-1,2,4-triazol-5-yl)-N-arylacetamides ()
- Core Structure : Combines thiazolo and triazole rings.
- Key Substituents : Aryloxymethyl groups (e.g., Cl or F at position 4 of phenyl rings).
- Activity : Moderate to strong antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Chloro or fluoro substituents enhance activity by increasing electron-withdrawing effects and membrane penetration .
- Contrast: Unlike the target compound’s triazolo-triazine core, these analogs use a thiazolo-triazole scaffold.
Thiadiazole/Thioacetamide Derivatives
Example Compound: N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide ()
- Core Structure : 1,3,4-thiadiazole linked to a trichloroethyl-thioacetamide group.
- Key Substituents : Trichloroethyl and phenyl groups.
- Synthesis : Formed via cyclization in concentrated sulfuric acid, yielding stable co-crystals suitable for X-ray diffraction .
- Contrast : The target compound lacks the trichloroethyl group, which in this analog enhances electrophilicity and reactivity. The mesityl group in the target compound may offer better metabolic stability due to steric shielding.
Pyrimidine/Thioacetamide Analogs
Example Compound: 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide ()
- Core Structure: Thienopyrimidine fused with a thioacetamide group.
- Key Substituents : Ethyl, methyl, and mesityl groups.
- Activity : Pyrimidine-based analogs often exhibit kinase inhibition or antiproliferative effects, though specific data are unavailable here.
- Contrast : The triazolo-triazine core of the target compound may confer distinct electronic properties compared to pyrimidine, influencing target selectivity.
Comparative Data Tables
Table 1: Structural and Functional Comparison
Table 2: Antimicrobial Efficacy (Hypothetical Projection)
| Compound Type | Expected Activity vs. S. aureus | Expected Activity vs. C. albicans | Solubility (LogP) |
|---|---|---|---|
| Target Compound | Moderate (steric hindrance) | Low to moderate | ~3.5 (highly lipophilic) |
| Triazole/Thiazolo-Triazole | High (Cl/F substituents) | High | ~2.8 |
| Thiadiazole/Thioacetamide | Low (no halogen) | Low | ~4.0 |
Research Implications and Limitations
- The mesityl group in the target compound introduces steric bulk, which may hinder enzyme binding compared to smaller halogenated analogs .
- The triazolo-triazine core’s electron-deficient nature could facilitate π-π stacking with biological targets, but this requires experimental validation.
- Limited direct pharmacological data for the target compound necessitate further studies on synthesis optimization, solubility enhancement, and in vitro screening.
Notes on Evidence Utilization
Biological Activity
N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a mesityl group and a triazole ring that are crucial for its biological interactions. The presence of a thioacetamide moiety enhances its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
-
Anticancer Activity :
- Studies have shown that derivatives of triazoles exhibit significant anticancer properties. For instance, compounds similar to N-mesityl derivatives have demonstrated effectiveness against liver cancer cell lines (HEPG-2) with IC50 values indicating potent inhibition of cell proliferation .
- A recent study highlighted that certain triazole derivatives prevented tubulin polymerization and disrupted microtubule networks in cancer cells .
- Antimicrobial Activity :
-
Enzyme Inhibition :
- The compound may act as an enzyme inhibitor by binding to active sites on target enzymes. This mechanism is crucial for its potential therapeutic applications in treating diseases characterized by enzyme dysregulation.
The proposed mechanism of action involves:
- Binding to Enzymes : The thioacetamide group can interact with the active sites of enzymes, potentially leading to inhibition.
- Disruption of Cellular Processes : By interfering with microtubule dynamics and enzyme activity, the compound may induce apoptosis in cancer cells or inhibit bacterial replication.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
